molecular formula C19H19NO3S2 B6426518 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide CAS No. 2330307-12-3

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide

Cat. No. B6426518
CAS RN: 2330307-12-3
M. Wt: 373.5 g/mol
InChI Key: NEXOVRIWPVNXMQ-UHFFFAOYSA-N
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Description

“N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a total of 40 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfonamide .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecule consists of 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom, making a total of 37 atoms . The structure also includes a five-membered thiophene ring, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

Thiophene derivatives, including the compound , can undergo a variety of chemical reactions. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moieties and regioselective cycloisomerization can lead to the formation of thiophenes .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more biological activities of this compound and its derivatives, and developing new synthetic methods for its production.

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-19(16-9-5-2-6-10-16)18-12-11-17(24-18)13-20-25(22,23)14-15-7-3-1-4-8-15/h1-12,19-21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOVRIWPVNXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide

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